Data Gap: Absence of Publicly Available Head-to-Head Potency or Selectivity Data
A thorough search of primary research publications and patent literature did not yield publicly accessible, quantitative head-to-head comparison data (e.g., IC50 values, selectivity panels, pharmacokinetic parameters) for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide against specific named comparators. The compound is identified as a TrkA inhibitor in the DrugMap database, but the underlying bioassay data from patent WO2015143654 is not extractable from the currently available full text [1]. This absence of quantitative differentiation data is a critical factor for procurement decision-making.
| Evidence Dimension | TrkA inhibitory activity (putative) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Other TrkA inhibitors (e.g., entrectinib, larotrectinib) with published IC50 values |
| Quantified Difference | Cannot be calculated |
| Conditions | Not available |
Why This Matters
Without head-to-head data, the compound's relative advantage over established TrkA inhibitors cannot be objectively verified, making it suitable only for exploratory research where novelty is prioritized over benchmarked performance.
- [1] DrugMap. Six-membered heterocyclic benzamide derivative 3 (MG30). Drug ID: DMEGVD4. View Source
